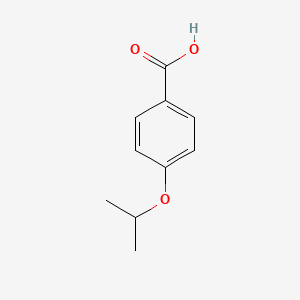

4-Isopropoxybenzoic acid

Overview

Description

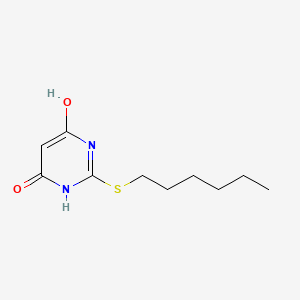

4-Isopropoxybenzoic acid is a chemical compound with the molecular formula C10H12O3 . It is a white to off-white powder . The compound is used to prepare 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine by reacting with N-phenylhydrazinecarbothioamide in the presence of phosphorus oxychloride .

Molecular Structure Analysis

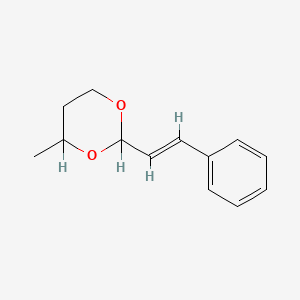

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group (-COOH) and an isopropoxy group (-OCH(CH3)2) .

Chemical Reactions Analysis

This compound is used to prepare 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine by reacting with N-phenylhydrazinecarbothioamide in the presence of phosphorus oxychloride .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 180.20 g/mol . It is a solid at 20°C . The compound has a melting point of 164-167°C and a boiling point of 297°C . It is insoluble in water .

Scientific Research Applications

Biosynthetic Applications

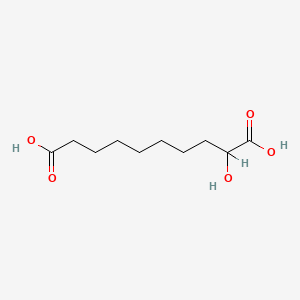

4-Hydroxybenzoic acid (4-HBA), closely related to 4-Isopropoxybenzoic acid, has emerged as a valuable intermediate for producing various high-value bioproducts. This includes applications in food, cosmetics, pharmacy, and fungicides. Recent advancements in synthetic biology and metabolic engineering have enabled the biosynthesis of 4-HBA and its derivatives for these industries. The production of compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as a starting feedstock is noteworthy (Wang et al., 2018).

Analytical Method Development

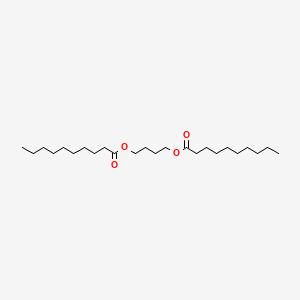

Parabens, which are esters of 4-hydroxybenzoic acid, are extensively used as preservatives in various products. A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for quantifying parabens in food, demonstrating the analytical applications of 4-hydroxybenzoic acid derivatives (Cao et al., 2013).

Dermal Absorption and Metabolism Studies

The study of dermal absorption and metabolism of parabens, which are derivatives of 4-hydroxybenzoic acid, is significant for understanding their disposition and potential toxicity. Research has shown that parabens are hydrolysed to 4-hydroxybenzoic acid during dermal absorption (Jewell et al., 2007).

Environmental Applications

The degradation of 4-hydroxybenzoic acid (4-HBA) through processes like ultrasound irradiation and catalytic wet peroxide oxidation has been explored for environmental applications. This indicates the potential of using 4-HBA derivatives in waste management and pollution control (Nikolopoulos et al., 2004).

Safety and Hazards

4-Isopropoxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. In case of contact, wash with plenty of soap and water. If skin or eye irritation occurs, seek medical advice .

Mechanism of Action

Target of Action

4-Isopropoxybenzoic acid is an aromatic carboxylic acid organic compound It’s known to be used as a synthetic intermediate in organic synthesis, such as pesticides .

Mode of Action

As a synthetic intermediate in organic synthesis, it likely interacts with its targets to initiate or facilitate certain chemical reactions .

Biochemical Pathways

As a synthetic intermediate in the production of certain pesticides , it may influence the biochemical pathways related to the mode of action of these pesticides.

Pharmacokinetics

It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution in an organism.

Result of Action

As a synthetic intermediate, its primary role is likely in the synthesis of other compounds, such as pesticides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its insolubility in water could affect its distribution and efficacy in aqueous environments. Additionally, thermal decomposition of the compound can lead to the release of irritating gases and vapors , which could be influenced by environmental temperature.

properties

IUPAC Name |

4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVERWTXKKWSSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157323 | |

| Record name | 4-Isopropoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13205-46-4 | |

| Record name | 4-(1-Methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13205-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13205-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4-Isopropoxybenzoic acid relate to its antituberculotic activity?

A: Research suggests that the antituberculotic activity of 4-alkoxybenzoic acids, including this compound, is influenced by their lipophilicity. [] As the length of the alkyl chain in the alkoxy group increases, so does the lipophilicity of the compound. This enhanced lipophilicity correlates with higher antimycobacterial activity, potentially due to improved penetration of the bacterial cell wall.

Q2: Can you elaborate on the metabolic fate of this compound in biological systems, particularly in the context of fungal degradation?

A: Studies using the lignin-degrading fungus Polyporus dichrous provide insights into the biodegradation of 4-alkoxybenzoic acids. [, ] The fungus demonstrates a relatively non-specific mechanism for oxygenating 4-alkoxyl groups in these compounds. For instance, 3-ethoxy-4-isopropoxybenzoic acid, a close analog of this compound, undergoes both dealkylation and hydroxylation at the 4-alkoxy position. [, ] This suggests that this compound might undergo similar metabolic transformations, potentially leading to the formation of 4-hydroxybenzoic acid and other hydroxylated derivatives.

Q3: this compound serves as a key intermediate in the synthesis of GSK923295, a CENP-E inhibitor. How does the this compound moiety contribute to the overall structure and potentially the activity of GSK923295?

A: While the provided research doesn't explicitly detail the binding interactions of GSK923295, it highlights this compound as a starting point for developing this potent CENP-E inhibitor. [] This suggests that the this compound moiety likely contributes to the overall physicochemical properties of GSK923295, potentially influencing its solubility, pharmacokinetic profile, and interactions with the target protein. Further research is needed to fully elucidate the specific contributions of this moiety to GSK923295's activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.